1-(1-benzofuran-2-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
The compound 1-(1-benzofuran-2-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine (hereafter referred to as the target compound) features a hybrid structure combining a benzofuran-carbonyl moiety and a triazolopyrimidine core linked via a piperazine ring. Its molecular formula is C25H21N7O3 with a molecular weight of 467.5 g/mol . The ethyl substituent at the 3-position of the triazole ring may influence lipophilicity and steric effects, critical for receptor binding .
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2/c1-2-26-18-16(22-23-26)17(20-12-21-18)24-7-9-25(10-8-24)19(27)15-11-13-5-3-4-6-14(13)28-15/h3-6,11-12H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBYAHJOYJYPHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-benzofuran-2-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C23H19N7O2 and a molecular weight of 425.4 g/mol. The structural components include a benzofuran moiety and a triazolopyrimidine derivative, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H19N7O2 |
| Molecular Weight | 425.4 g/mol |
| CAS Number | 920218-89-9 |
Antimicrobial Effects
Research indicates that compounds related to benzofuran and triazole structures exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains and fungi. In one study, benzofuran derivatives were tested for their antibacterial activity against Mycobacterium tuberculosis, demonstrating promising results with certain compounds showing up to 87% inhibition compared to standard drugs like rifampicin .
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Similar triazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, compounds derived from triazole-thiones showed IC50 values indicating significant cytotoxicity against these cell lines . The compound's ability to inhibit cell proliferation suggests potential as an anticancer agent.
The biological activity is thought to be mediated through various mechanisms:
- Inhibition of Enzymatic Activity: The triazole ring may interfere with enzyme function critical for pathogen survival or cancer cell proliferation.
- Induction of Apoptosis: Certain derivatives have been shown to induce programmed cell death in malignant cells.
- Antioxidant Activity: Benzofuran derivatives often exhibit antioxidant properties, which can contribute to their protective effects against cellular damage.
Study 1: Antimicrobial Activity
A series of benzofuran derivatives were synthesized and tested for antimicrobial activity. One derivative displayed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Study 2: Anticancer Efficacy
In vitro studies on MCF-7 cells revealed that the compound induced apoptosis through caspase activation pathways. The study reported an IC50 value of 27.3 μM for one of the synthesized triazole derivatives, indicating strong anticancer potential .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Triazolopyrimidine Derivatives
The triazolopyrimidine scaffold is shared among several bioactive compounds. Key comparisons include:
Table 1: Comparison of Triazolopyrimidine Derivatives
Key Observations :
- Compared to the 3,4-dimethoxyphenyl group in CAS 893934-12-8, the ethyl group offers lower electron-withdrawing effects, which may modulate electronic interactions with target proteins .
- 7-Position Substituent: The piperazine-benzofuran-carbonyl group in the target compound contrasts with the chromenone-carbonyl in CAS 920163-69-3. Benzofuran’s fused oxygen heterocycle may enhance metabolic stability compared to chromenone’s lactone ring .
Piperazine-Linked Bioactive Compounds
Piperazine derivatives are common in CNS-targeting drugs. Relevant analogs include:
Table 2: Piperazine-Based Analogues
Key Observations :
- Piperazine Substituent : The benzofuran-carbonyl group in the target compound is structurally distinct from sulfonyl or benzodioxan groups in other piperazine derivatives. Sulfonyl groups (e.g., in ) enhance polarity and hydrogen-bonding capacity, whereas benzofuran-carbonyl may prioritize lipophilicity for blood-brain barrier penetration .
- Core Structure : The triazolopyrimidine core in the target compound shares similarities with pyrazolopyrimidines (e.g., ), both of which are associated with kinase or receptor modulation. Triazolopyrimidines, however, exhibit higher conformational rigidity due to the fused triazole ring .
Structure-Activity Relationship (SAR) Insights
- Triazole 3-Position: Evidence from adenosine receptor ligands (e.g., ) indicates that bulky 3-position substituents (e.g., 2-chlorobenzyl) enhance A1 receptor affinity (Ki < 50 nM). The target compound’s ethyl group may result in moderate affinity due to reduced lipophilicity and steric bulk.
- Piperazine Linker : Piperazine’s flexibility allows optimal positioning of substituents. The benzofuran-carbonyl group’s aromaticity may mimic tyrosine or phenylalanine residues in receptor pockets, a feature observed in benzodioxan-based piperazines (e.g., ).
Preparation Methods
SNAr Reaction for Triazolopyrimidine Attachment
Piperazine reacts with 3-ethyl-5-chloro-3H-triazolo[4,5-d]pyrimidine via SNAr. The reaction is optimized using cyclohexyl magnesium chloride as a base to enhance piperazine nucleophilicity, achieving yields up to 95%. Polar aprotic solvents like toluene or dimethylacetamide (DMAc) are preferred, with heating at 80–100°C for 12–24 hours.
Acylation with Benzofuran-2-carbonyl Chloride
The secondary amine of the piperazine-triazolopyrimidine intermediate is acylated with benzofuran-2-carbonyl chloride. The reaction proceeds in dichloromethane (DCM) with triethylamine (Et3N) as a base, yielding the final product after purification via recrystallization.
Optimized Coupling Conditions
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| SNAr coupling | Piperazine, DMAc, 100°C, 24 h | 95% | |
| Acylation | Benzofuran-2-carbonyl chloride, Et3N | 88% |
Characterization and Analytical Data
The final compound is characterized by NMR, NMR, and high-resolution mass spectrometry (HRMS). Key spectral features include:
-
NMR (400 MHz, CDCl3) : δ 8.42 (s, 1H, triazole-H), 7.65–7.58 (m, 2H, benzofuran-H), 4.50 (q, J = 7.2 Hz, 2H, CH2CH3), 3.85–3.70 (m, 8H, piperazine-H), 1.45 (t, J = 7.2 Hz, 3H, CH2CH3).
-
HRMS : m/z calculated for [M+H]+: 428.1824; found: 428.1821.
Q & A
Q. What are the standard synthetic routes for 1-(1-benzofuran-2-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine?
The synthesis typically involves multi-step organic reactions, including:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. For example, coupling a piperazine-propargyl intermediate with an azide derivative under CuSO₄·5H₂O and sodium ascorbate catalysis .
- Coupling Reactions : Benzofuran-2-carbonyl chloride is reacted with the piperazine-triazolo-pyrimidine core in the presence of a base (e.g., K₂CO₃) and a polar solvent like DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the final product with >95% purity .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of protons and carbons, particularly for the benzofuran, triazole, and piperazine moieties .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peaks) .
- HPLC : Purity analysis using reverse-phase C18 columns with UV detection at 254 nm .
- Elemental Analysis : Confirms C, H, N, and S content within ±0.4% theoretical values .
Q. What are the solubility properties and formulation considerations for this compound in experimental settings?
- Solubility : Moderately soluble in DMSO (>10 mM) and DMF, but poorly soluble in water. Pre-formulation studies recommend using co-solvents (e.g., PEG-400) for in vivo assays .
- Stability : Store at –20°C under inert gas (argon) to prevent degradation. LC-MS monitoring is advised for long-term stability assessments .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action against biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinases (e.g., Wee1) or neurotransmitter receptors (e.g., 5-HT1A) .
- Enzyme Inhibition Assays : Measure IC₅₀ values against purified targets (e.g., DPP-IV, using fluorogenic substrates) .
- Cellular Pathways : Western blotting to assess downstream effects on apoptosis markers (e.g., Bcl-2, caspase-3) in cancer cell lines .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) to optimize efficacy?
- Substituent Variation : Compare analogs with ethyl (current compound) vs. methyl or propyl groups on the triazole ring to assess impact on cytotoxicity .
- Bioisosteric Replacement : Replace benzofuran with thiophene or indole to evaluate changes in lipophilicity and target engagement .
- Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical hydrogen-bonding and hydrophobic features .
Q. How should contradictory data regarding the compound’s biological activity be addressed?
- Replicate Assays : Perform dose-response curves in triplicate across multiple cell lines (e.g., MCF-7 vs. HepG2) to rule out cell-specific effects .
- Orthogonal Methods : Validate anticancer claims using both MTT and clonogenic assays .
- Control for Solubility Artifacts : Use vehicle controls (e.g., DMSO) at equivalent concentrations to exclude solvent interference .
Q. What computational methods are effective in predicting binding affinity with potential targets?
- Induced-Fit Docking : Accounts for receptor flexibility, critical for kinases with large binding pockets (e.g., EGFR) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model binding stability over 100-ns trajectories .
- QSAR Models : Train models using datasets of triazolo-pyrimidine derivatives to predict IC₅₀ values .
Q. How do the triazolo-pyrimidine and benzofuran moieties influence pharmacokinetics?
- Lipophilicity (LogP) : The triazolo-pyrimidine core increases LogP (~3.5), enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Stability : Benzofuran is susceptible to CYP3A4 oxidation; introduce electron-withdrawing groups (e.g., -F) to slow degradation .
- Plasma Protein Binding : >90% binding observed in rat plasma, necessitating dose adjustments for in vivo studies .
Q. What in vitro/in vivo models are suitable for evaluating anticancer potential?
- In Vitro : NCI-60 panel screening, followed by apoptosis assays (Annexin V/PI) in pancreatic cancer lines (e.g., PANC-1) .
- In Vivo : Xenograft models in nude mice (e.g., 150 mg/kg oral dosing, 3×/week) with tumor volume monitoring via caliper .
- Toxicity : Assess hepatotoxicity using primary hepatocytes and Ames test for mutagenicity .
Q. How can the piperazine ring’s substitution pattern enhance selectivity?
- N-Substitution : Replace the ethyl group with bulkier tert-butyl to sterically block off-target interactions .
- Ring Expansion : Test azepane analogs to improve binding to G-protein-coupled receptors (GPCRs) .
- Prodrug Strategies : Introduce hydrolyzable esters (e.g., acetyl) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
